molecular formula C25H23N3O2 B2807807 2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 904273-95-6

2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No. B2807807
M. Wt: 397.478
InChI Key: JQIQTTTWPFWSMS-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (solid, liquid, color, etc.) and any known uses or applications.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the steps of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. This includes the arrangement of atoms, the types of bonds (single, double, triple), bond lengths and angles, and the presence of any functional groups.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, solubility, etc. Chemical properties include reactivity, stability, acidity or basicity, etc.


Scientific Research Applications

  • Antituberculosis and Anticancer Applications : Mahanthesha et al. (2022) reported the synthesis of similar indolizine-1-carboxamides, demonstrating significant in vitro activity against tuberculosis, cancer, inflammation, and bacteria. This suggests the potential use of 2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide in these areas (Mahanthesha, Suresh, & Naik, 2022).

  • Cytotoxicity Studies : Hassan et al. (2014) synthesized derivatives of aminopyrazole and pyrazolo[1,5-a]pyrimidine, which were screened for cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating the potential for cancer treatment applications (Hassan, Hafez, & Osman, 2014).

  • Ligand Applications in Reactions : Sívek et al. (2008) synthesized optically active carboxamides based on 2-phenylimidazole, which were tested as N-chelating ligands in reactions like Henry or Aldol reactions. This suggests a potential application of similar compounds in synthetic chemistry (Sívek, Pytela, & Bureš, 2008).

  • Antimicrobial and Antifungal Activities : Shah et al. (2018) explored the synthesis of novel amino pyrazole derivatives, evaluating their medicinal value, particularly focusing on antifungal and antimicrobial activities (Shah, Patel, & Karia, 2018).

  • Antitumor and Antioxidant Activities : Khalifa et al. (2015) synthesized arylazothiazole disperse dyes containing selenium, which exhibited significant antitumor activity against Ehrlich ascites carcinoma cell lines and antioxidant activity. This shows the compound's potential in biomedical applications and as a functional dye (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

  • Inhibition of Cancer Cell Proliferation : Lu et al. (2017) synthesized a compound similar to 2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide, which showed effective inhibition on the proliferation of cancer cell lines (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).

  • Cholinesterase Inhibition and Antimicrobial Activity : Krátký et al. (2020) designed and synthesized N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, demonstrating potential as enzyme inhibitors and antimicrobial agents. This suggests possible applications in neurodegenerative disease treatment and infection control (Krátký, Baranyai, Štěpánková, Svrčková, Švarcová, Stolaříková, Horváth, Bősze, & Vinšová, 2020).

Safety And Hazards

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Future Directions

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Please note that this is a general guideline and the specific details would depend on the particular compound being analyzed. For a specific compound like “2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide”, you would need to consult the relevant scientific literature or databases for information. If the compound is novel or less-studied, it may be necessary to conduct experimental studies to obtain this information.


properties

IUPAC Name

2-amino-N-phenyl-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-16(2)17-11-13-18(14-12-17)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-8-4-3-5-9-19/h3-16H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIQTTTWPFWSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-isopropylbenzoyl)-N-phenylindolizine-1-carboxamide

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